molecular formula C12H12N2O2 B3817182 2'-ethoxy-3,3'-bipyridin-2-ol

2'-ethoxy-3,3'-bipyridin-2-ol

Cat. No. B3817182
M. Wt: 216.24 g/mol
InChI Key: DZNTXPGTCASDNN-UHFFFAOYSA-N
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Description

“2’-ethoxy-3,3’-bipyridin-2-ol” is a bipyridine derivative. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are used as ligands in coordination chemistry . The ethoxy group and the hydroxyl group attached to the pyridine rings could potentially alter the properties and reactivity of the compound.


Molecular Structure Analysis

The molecular structure of “2’-ethoxy-3,3’-bipyridin-2-ol” would consist of two pyridine rings connected at the 2 and 2’ positions, with an ethoxy group attached to one ring and a hydroxyl group attached to the other . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Bipyridine compounds can undergo various types of reactions, including coordination with transition metals . The presence of the ethoxy and hydroxyl groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-ethoxy-3,3’-bipyridin-2-ol” would be influenced by its molecular structure. Bipyridines are generally colorless solids and are soluble in organic solvents . The presence of the ethoxy and hydroxyl groups could potentially affect the solubility and other properties of the compound.

Mechanism of Action

The mechanism of action of “2’-ethoxy-3,3’-bipyridin-2-ol” would depend on its specific application. As a bipyridine derivative, it could potentially act as a ligand for transition metals .

Safety and Hazards

The safety and hazards associated with “2’-ethoxy-3,3’-bipyridin-2-ol” would depend on various factors including its reactivity and potential toxicity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The potential applications and future directions for “2’-ethoxy-3,3’-bipyridin-2-ol” would depend on its properties and reactivity. Bipyridine derivatives have been studied for various applications, including in the field of coordination chemistry .

properties

IUPAC Name

3-(2-ethoxypyridin-3-yl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12-10(6-4-8-14-12)9-5-3-7-13-11(9)15/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNTXPGTCASDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Ethoxy-3,3'-bipyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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